molecular formula C19H24N6O2 B3015441 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione CAS No. 309938-11-2

8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione

Cat. No. B3015441
CAS RN: 309938-11-2
M. Wt: 368.441
InChI Key: MKSKPBIOIXVGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory methods. These properties include molecular weight, density, boiling point, melting point, and solubility .

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research on derivatives of 8-(4-Benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione indicates significant analgesic and anti-inflammatory properties. A study found that benzylamide and 4-phenylpiperazinamide derivatives of this compound exhibited stronger analgesic effects than acetylic acid, a reference drug. These compounds also demonstrated notable phosphodiesterase inhibition, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Psychotropic Potential

Another study on 8-aminoalkyl derivatives of purine-2,6-dione, structurally related to this compound, revealed potential psychotropic properties. These derivatives demonstrated antidepressant-like and anxiolytic-like activities in animal models, particularly in compounds exhibiting mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties (Chłoń-Rzepa et al., 2013).

Molecular Docking and Treatment Potential for Cardiovascular Diseases

Molecular docking studies of related compounds indicate potential applications in treating cardiovascular and cerebrovascular diseases. Computational chemistry methods were used to analyze the molecular structure and chemical reactivity of these compounds, suggesting their therapeutic relevance in these disease areas (Ranjith et al., 2022).

Antibacterial Activity

Compounds with a benzylpiperazine structure, similar to this compound, have shown antibacterial activity. A study involving microwave-assisted synthesis of benzyl piperazine with pyrimidine and isoindolinedione revealed significant antibacterial properties of these compounds (Merugu et al., 2010).

Anticonvulsant Properties

Related derivatives of this compound have demonstrated anticonvulsant properties in various studies. These compounds were evaluated for their efficacy in seizure models, with some showing significant anticonvulsant activity and relatively low neurotoxicity (Obniska et al., 2005; 2006).

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-21-15-16(22(2)19(27)23(3)17(15)26)20-18(21)25-11-9-24(10-12-25)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSKPBIOIXVGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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